molecular formula C10H19Cl2F3N2 B13324781 (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride

Cat. No.: B13324781
M. Wt: 295.17 g/mol
InChI Key: PSKZGAFSOJSKAY-YUZCMTBUSA-N
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Description

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in medicinal chemistry due to its rigidity and three-dimensional shape, contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts to facilitate the formation of the spirocyclic structure.

    Introduction of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet production demands.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The spirocyclic structure provides rigidity, which can improve the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Its spirocyclic structure also contributes to its distinctiveness, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H19Cl2F3N2

Molecular Weight

295.17 g/mol

IUPAC Name

(2S,4S)-2-(trifluoromethyl)-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C10H17F3N2.2ClH/c11-10(12,13)7-5-8(14)9(6-7)1-3-15-4-2-9;;/h7-8,15H,1-6,14H2;2*1H/t7-,8+;;/m1../s1

InChI Key

PSKZGAFSOJSKAY-YUZCMTBUSA-N

Isomeric SMILES

C1CNCCC12C[C@@H](C[C@@H]2N)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CNCCC12CC(CC2N)C(F)(F)F.Cl.Cl

Origin of Product

United States

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